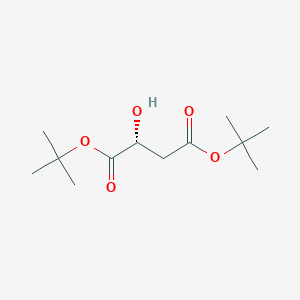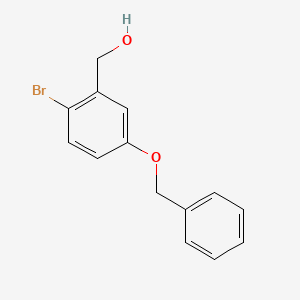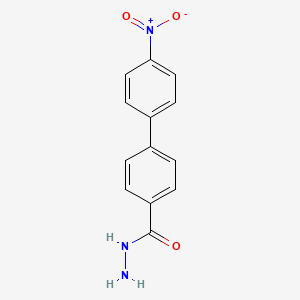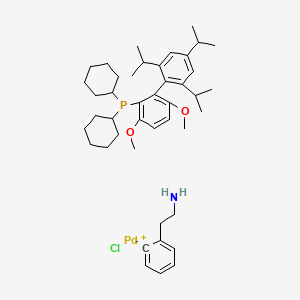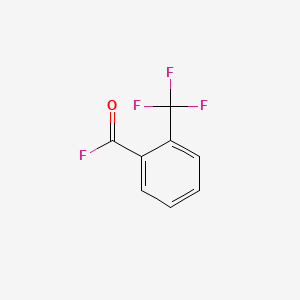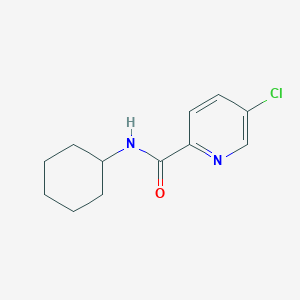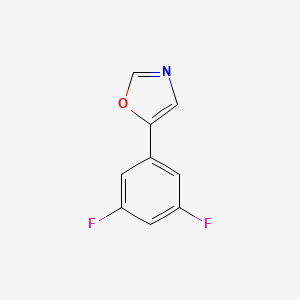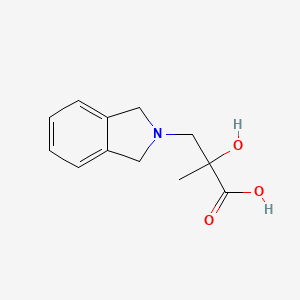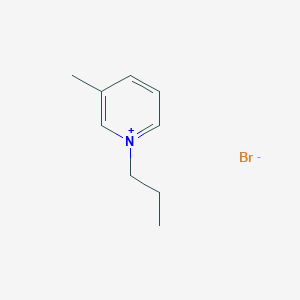
1-Propyl-3-methylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C₉H₁₄BrN. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This compound is used in various scientific and industrial applications due to these properties .
Métodos De Preparación
The synthesis of 1-Propyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include silver salts of the desired anion.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Hydrogen Bonding: The compound can form hydrogen bonds with other molecules, influencing its solubility and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .
Aplicaciones Científicas De Investigación
1-Propyl-3-methylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly in formulations that require controlled release.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Mecanismo De Acción
The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .
Comparación Con Compuestos Similares
1-Propyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:
1-Butyl-3-methylpyridinium bromide: Similar in structure but with a longer alkyl chain, which affects its solubility and melting point.
1-Ethyl-3-methylpyridinium bromide: Has a shorter alkyl chain, resulting in different physical properties.
1-Methylpyridinium bromide: Lacks the additional alkyl group, making it less hydrophobic
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
IUPAC Name |
3-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACCFPBDMPFAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
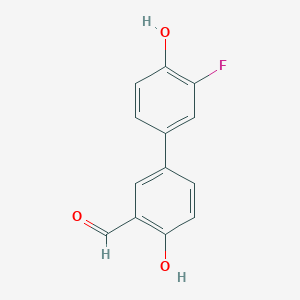
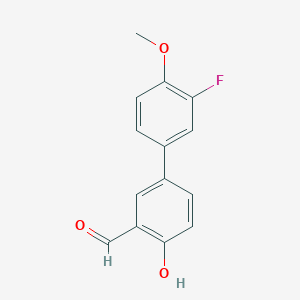
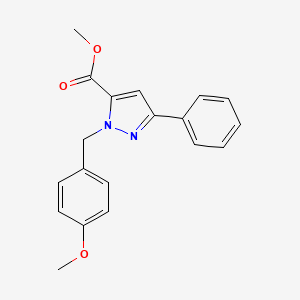
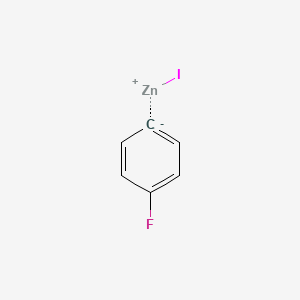
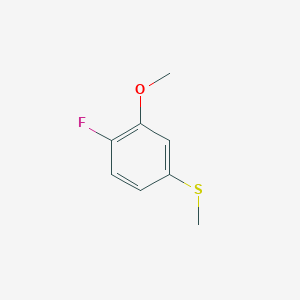
![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)
